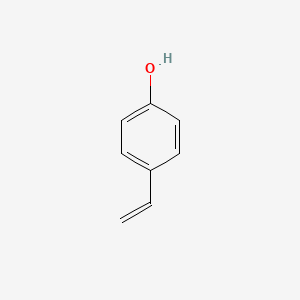

4-Vinylphenol

Overview

Description

4-Vinylphenol (4-VP; IUPAC name: 4-ethenylphenol) is a volatile phenolic compound characterized by a hydroxyl group attached to a benzene ring at the para position, with a vinyl (-CH=CH₂) substituent. It occurs naturally in crops such as peanuts, wild rice, and grains and is a key component in flavor formulations for meat and seafood due to its aromatic properties . Industrially, it is synthesized via decarboxylation of p-coumaric acid (a common plant phenolic acid) under heat, acidic conditions, or enzymatic catalysis . It is also a byproduct of microbial fermentation in beverages like wine and beer, where yeast metabolizes ferulic acid or p-coumaric acid .

4-VP is metabolized in vivo to its sulfate conjugate, this compound sulfate, a biomarker linked to health outcomes such as heart failure (HF) . Its toxicity profile includes hepatotoxicity and pneumotoxicity in murine models, causing bronchiolar necrosis and hepatocellular damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Vinylphenol can be synthesized through various methods. One common method involves the dehydrogenation of 4-ethylphenol upon contact with iron oxide at 500°C . Another method is the decarboxylation of 4-hydroxycinnamic acids, which can be done efficiently without a catalyst .

Industrial Production Methods

Industrial production of this compound can be achieved through the pyrolysis of biomass materials containing lignin and cellulose at temperatures ranging from 200°C to 500°C under oxygen-free or oxygen-poor conditions. This method is advantageous due to its simplicity, short reaction period, and the use of low-cost, widely available biomass materials .

Chemical Reactions Analysis

Types of Reactions

4-Vinylphenol undergoes various chemical reactions typical of aromatic compounds. These include:

Halogenation: Introduction of halogen atoms.

Sulfonation: Introduction of sulfonic acid groups.

Nitration: Introduction of nitro groups.

Diazocoupling: Formation of azo compounds.

Quarternization: Formation of quaternary ammonium compounds.

Friedel-Crafts Reactions: Alkylation and acylation.

Mannich Reactions: Formation of β-amino ketones.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (for halogenation), sulfuric acid (for sulfonation), nitric acid (for nitration), and various alkyl or acyl halides (for Friedel-Crafts reactions). The conditions typically involve the use of catalysts such as aluminum chloride for Friedel-Crafts reactions and acidic or basic conditions for other reactions.

Major Products

The major products formed from these reactions include halogenated vinylphenols, sulfonated vinylphenols, nitrovinylphenols, azo compounds, quaternary ammonium compounds, and various alkylated or acylated derivatives.

Scientific Research Applications

Production of 4-Vinylphenol

This compound is primarily produced through the decarboxylation of p-coumaric acid, which can be sourced from lignin—a major component of plant biomass. Recent advancements in biotechnology have enabled the use of recombinant bacteria to convert p-coumaric acid into 4VP efficiently. Researchers at Berkeley Lab have developed a method that allows for high titers of 4VP production from lignin-derived substrates using engineered strains of Corynebacterium glutamicum. This method has achieved a remarkable yield of 187 g/L, significantly enhancing the feasibility of scaling up production for commercial applications .

Bioplastics

One of the most promising applications of this compound is in the manufacture of bioplastics. The compound serves as a precursor for poly-4-vinylphenol, which exhibits properties similar to polystyrene but is derived from renewable resources. The ability to produce 4VP from lignin not only contributes to waste valorization but also aligns with sustainable practices in material science .

Table: Comparison of Traditional vs. Bioplastic Production

| Aspect | Traditional Plastics | Bioplastics from 4VP |

|---|---|---|

| Raw Materials | Fossil fuels | Lignin and biomass |

| Environmental Impact | High | Lower due to renewable sourcing |

| Degradability | Non-biodegradable | Biodegradable |

| Production Cost | Generally lower | Potentially higher initially |

Therapeutic Applications

In recent studies, this compound has demonstrated significant anti-cancer properties. It has been shown to inhibit metastasis and cancer stemness in breast cancer cells by targeting cancer stem-like cells. In vitro and in vivo experiments revealed that 4VP reduces spheroid formation and expression of markers associated with cancer stemness, such as ALDH1 . Furthermore, it was found to suppress colony formation and cell proliferation while enhancing apoptosis through caspase activation .

Case Study: Anti-Cancer Effects of this compound

- Objective : To evaluate the anti-cancer effects of this compound on breast cancer stem-like cells.

- Methodology : MDA-MB-231 cells enriched with cancer stem-like characteristics were treated with varying concentrations of 4VP.

- Results :

- Reduced cell migration and invasion in vitro.

- In vivo studies showed decreased tumor size and vascularization in mouse models.

- : The findings suggest that this compound could be a novel therapeutic agent for breast cancer treatment by targeting resistant cancer stem-like cells .

Food Technology

In food science, this compound is used as a flavoring agent due to its aromatic properties. It can be found in various food products at low concentrations (e.g., chewing gum at 10 ppm) and is recognized for its potential to enhance flavors without overpowering them . Additionally, its antimicrobial properties may contribute to food preservation strategies.

Mechanism of Action

The mechanism by which 4-vinylphenol exerts its effects involves several molecular targets and pathways:

Anti-Angiogenic Activity: this compound has been shown to suppress migration, tube formation, and adhesion of endothelial cells by down-regulating the PI3K/AKT and p38 MAPK pathways.

Metastasis and Stemness Inhibition: This compound inhibits metastasis and cancer stemness in breast cancer cells, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Vinylphenol belongs to a family of volatile phenols, which include 4-ethylphenol, 4-ethylguaiacol, 4-vinylguaiacol, and styrene. Below is a detailed comparison based on structural features, sensory properties, toxicity, and applications.

Structural and Functional Differences

- Key Structural Notes: The vinyl group in 4-VP increases reactivity and volatility compared to ethyl-substituted analogs . Methoxy groups in guaiacol derivatives (e.g., 4-vinylguaiacol) reduce volatility and alter aroma profiles .

Sensory Properties and Thresholds

- Critical Observations: 4-VP’s low odor threshold (180 µg/L) means even trace amounts can negatively impact wine aroma, often masking fruity notes . In contrast, 4-vinylguaiacol contributes positively to clove-like aromas in beers and ciders .

Toxicity and Health Implications

- 4-VP vs. Styrene: Both are vinyl aromatics, but styrene is a known carcinogen, while 4-VP’s primary risks are organ-specific toxicity .

Industrial and Analytical Challenges

Biological Activity

4-Vinylphenol (4VP) is a compound with significant biological activity, particularly noted for its anti-angiogenic properties. This article explores the biological effects of 4VP, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is a styrene derivative commonly found in various natural sources, including certain medicinal herbs such as Hedyotis diffusa and as a metabolite of ferulic acid and p-coumaric acid in lactic acid bacteria during fermentation processes. Its chemical structure allows it to participate in various biological interactions, making it a subject of interest in pharmacological studies.

1. Anti-Angiogenic Effects

Recent studies have demonstrated that 4VP exhibits notable anti-angiogenic activity. This was first reported in a study where 4VP was isolated from Hedyotis diffusa. The compound was shown to inhibit endothelial cell functions critical for angiogenesis, including:

- Cell Migration : 4VP significantly reduced the migration of human umbilical vein endothelial cells (HUVEC) and human microvascular endothelial cells (HMEC-1) at non-toxic concentrations (6.25–50 μg/mL) .

- Tube Formation : In vitro assays indicated that 4VP effectively suppressed tube formation on Matrigel, a key indicator of angiogenic potential.

- Extracellular Matrix Adhesion : The compound decreased adhesion to extracellular matrix proteins, further supporting its anti-angiogenic role.

The anti-angiogenic effects of 4VP are mediated through several signaling pathways:

- PI3K/AKT Pathway : 4VP down-regulated the PI3K/AKT signaling pathway, which is crucial for endothelial cell survival and proliferation.

- MAPK Pathways : It also interfered with p38 MAPK and ERK1/2 phosphorylation, reducing the expression and translocation of NF-kappaB, a transcription factor involved in inflammatory responses and cell survival .

2. In Vivo Studies

In vivo experiments using zebrafish embryos and mouse models have corroborated the anti-angiogenic effects observed in vitro:

- Zebrafish Model : Treatment with 4VP resulted in significant inhibition of new blood vessel growth within the embryos at concentrations ranging from 6.25 to 12.5 μg/mL .

- Mouse Tumor Models : In breast tumor-bearing BALB/c mice, administration of 4VP (0.2–2 mg/kg) led to reduced tumor size and blood vessel density when compared to control groups treated with doxorubicin .

Potential Therapeutic Applications

Given its anti-angiogenic properties, 4VP holds potential as a therapeutic agent in conditions characterized by excessive angiogenesis, such as cancer and certain inflammatory diseases. The ability to modulate endothelial cell behavior presents opportunities for developing novel treatments targeting vascular growth.

Research Findings Summary Table

Case Study 1: Application in Cancer Therapy

In a controlled study involving breast cancer models, researchers administered varying doses of 4VP alongside standard chemotherapy agents. Results indicated that combining 4VP with doxorubicin enhanced therapeutic efficacy by reducing tumor vascularization while maintaining lower systemic toxicity levels compared to higher doses of chemotherapy alone.

Case Study 2: Role in Inflammatory Diseases

Another investigation focused on the anti-inflammatory properties of related compounds (e.g., 2-methoxy-4-vinylphenol). These studies suggest that similar mechanisms may apply to 4VP, indicating its potential use in treating inflammatory conditions where angiogenesis plays a critical role .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-vinylphenol, and how do they influence its experimental handling?

this compound (C₈H₈O) is a volatile phenolic compound with a molecular weight of 120.15 g/mol, a melting point of 73°C, and a boiling point estimated at 228.85°C . Its volatility necessitates storage in sealed containers under dry, cool conditions to prevent degradation . The compound’s phenolic hydroxyl group enables hydrogen bonding, critical for polymerization reactions in materials science . Researchers must use impermeable gloves (e.g., butyl rubber) and safety glasses during handling due to its reactivity and potential skin/eye irritation .

Q. What spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are widely used. NMR provides structural confirmation via chemical shifts (e.g., aromatic protons at δ 6.6–7.2 ppm, vinyl protons at δ 5.2–5.8 ppm) . Raman spectroscopy, enhanced with gold nanoparticles, detects this compound at trace levels (e.g., in smoke-exposed grapes) with high sensitivity . Gas chromatography-mass spectrometry (GC-MS) is preferred for quantifying this compound in biological matrices like urine or wine, where it serves as a biomarker for microbial activity .

Q. How is this compound synthesized, and what are its natural sources?

this compound is biosynthesized via enzymatic decarboxylation of p-coumaric acid by microbes like Brettanomyces yeast in fermented beverages . Industrially, it is synthesized through acid-catalyzed elimination of hydroxycinnamic acids or via palladium-mediated coupling reactions . Natural sources include wine, beer, and plants like Hedyotis diffusa Willd., where it acts as a secondary metabolite .

Advanced Research Questions

Q. How does this compound inhibit cancer stemness and metastasis in breast cancer models?

In CSC-enriched MDA-MB-231 cells, this compound (IC₅₀ = 109 µg/mL) suppresses sphere formation and vimentin expression, markers of stemness and epithelial-mesenchymal transition. It downregulates ALDH1A1 (by 50%) and activates caspases 3/9, promoting apoptosis . Mechanistically, it inhibits β-catenin, EGFR, and AKT signaling, pathways critical for tumorigenesis and drug resistance . Unlike conventional chemotherapeutics, prolonged exposure does not induce resistance, likely due to its multi-target effects .

Q. What challenges arise in quantifying this compound sulfate in biospecimens, and how are they addressed?

this compound sulfate (HMDB ID: HMDB0062775) is a stable urinary biomarker, but its low abundance (<1 µM) requires high-sensitivity methods like LC-MS/MS with isotope-labeled internal standards . Matrix effects from urine components can interfere; solid-phase extraction (SPE) or dilution workflows mitigate this . Inter-laboratory variability in reported concentrations (e.g., geometric mean discrepancies) highlights the need for standardized protocols .

Q. How does this compound’s role in lignin degradation inform biorefinery applications?

In lignin pyrolysis, this compound is a marker for p-coumaric acid content, reflecting lignocellulosic biomass composition . Laccase-mediator systems degrade lignin into this compound derivatives, which can be valorized into biofuels or polymers. However, H-unit lignin (<5% abundance) minimally contributes to this compound yield, necessitating feedstock optimization .

Q. What strategies improve selectivity in electrochemical sensors for this compound detection?

Carbon-paste electrodes modified with activated carbon (AC60/SPCEs) distinguish this compound from interferants (e.g., 4-ethylphenol) by optimizing scan rates and deposition potentials. Peak separation at +0.45 V (vs. Ag/AgCl) resolves overlapping oxidation signals, but concentrations >800 µg/L of 4-ethylphenol still cause interference . Machine learning-assisted signal processing is emerging to enhance specificity .

Q. Contradictions and Methodological Considerations

Q. Why does this compound fail to induce drug resistance in cancer cells, contrary to other chemotherapeutics?

Unlike single-target agents, this compound simultaneously modulates β-catenin (stemness), EGFR (proliferation), and AKT (survival), reducing adaptive pressure for resistance mutations . Transcriptomic profiling reveals no upregulation of efflux pumps (e.g., P-gp) or DNA repair genes post-treatment, supporting its resistance-avoiding mechanism .

Q. How do environmental conditions affect this compound’s stability in experimental setups?

While stable at room temperature, this compound degrades under UV light or elevated temperatures (>80°C), forming quinones or dimerizing via radical coupling . Storage in amber vials under nitrogen atmosphere and avoidance of strong oxidizers (e.g., peroxides) are critical .

Properties

IUPAC Name |

4-ethenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-2-7-3-5-8(9)6-4-7/h2-6,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGYGGDSWSUORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24979-70-2 | |

| Record name | Poly(4-vinylphenol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7073301 | |

| Record name | 4-Ethenyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White solid, vanilla extract odour | |

| Record name | 4-Hydroxystyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Vinylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/703/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water; slightly soluble in fat, moderately soluble (in ethanol) | |

| Record name | p-Vinylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/703/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2628-17-3, 24979-70-2 | |

| Record name | 4-Vinylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2628-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Vinylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002628173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maruzen M | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethenyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-vinylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-VINYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OA7V1SM8YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxystyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

73.5 °C | |

| Record name | 4-Hydroxystyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.